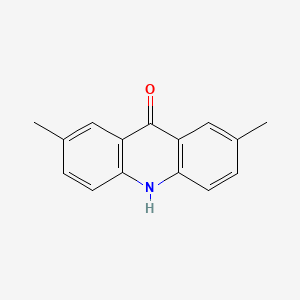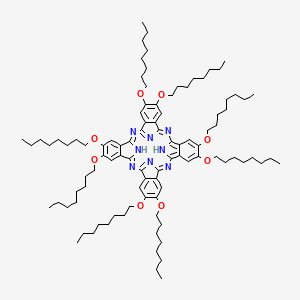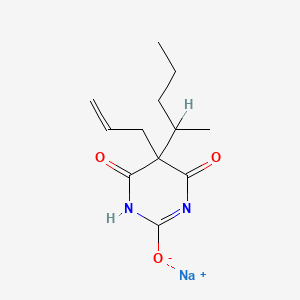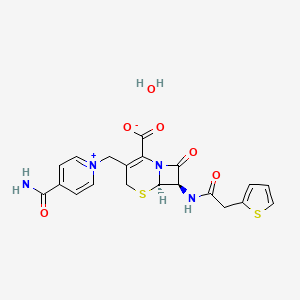
2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. It is part of the MIDA boronate family, which are known for their stability and versatility in organic synthesis. These compounds are often used as intermediates in the synthesis of complex molecules due to their ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of benzylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boronate esters or boronic acids.
Substitution: It can participate in substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronate ester.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce different boronate esters. Substitution reactions can lead to a variety of functionalized boron-containing compounds .
Scientific Research Applications
2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Mechanism of Action
The mechanism of action of 2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with different nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable tool in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar in structure but with an allyl group instead of a benzyl group.
2-Furan-2-yl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains a furan ring instead of a benzyl group.
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure with a phenyl group.
Uniqueness
2-Benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the benzyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1257650-78-4 |
|---|---|
Molecular Formula |
C12H14BNO4 |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-benzyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H14BNO4/c1-14-8-11(15)17-13(18-12(16)9-14)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
JCSSTJJRXLARRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


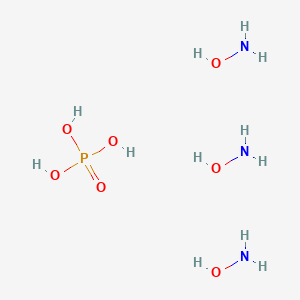
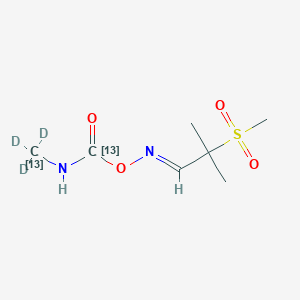
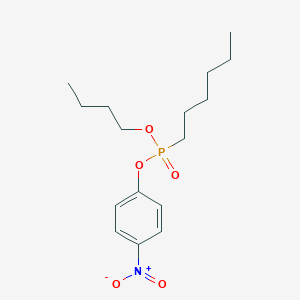
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
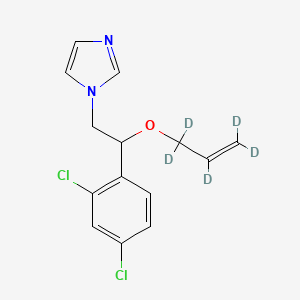
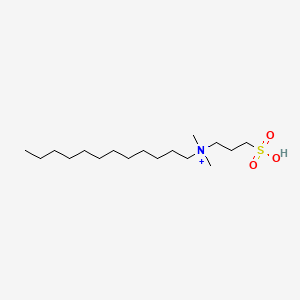
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

